5-(甲基磺酰基)喹啉-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

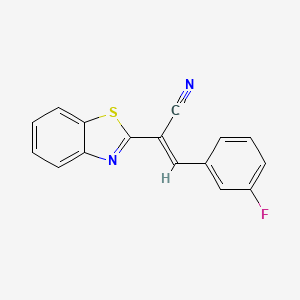

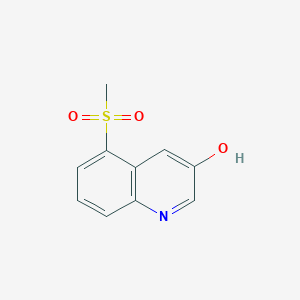

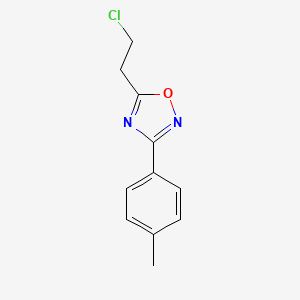

5-(Methylsulfonyl)quinolin-3-ol is a quinoline derivative with a methylsulfonyl group at the 5-position and a hydroxyl group at the 3-position. It has a molecular formula of C10H9NO3S .

Molecular Structure Analysis

The molecular structure of 5-(Methylsulfonyl)quinolin-3-ol includes a quinoline core with a methylsulfonyl group at the 5-position and a hydroxyl group at the 3-position. The exact mass is 223.03031432 .Chemical Reactions Analysis

While specific chemical reactions involving 5-(Methylsulfonyl)quinolin-3-ol are not detailed in the literature, quinoline derivatives are known to undergo various chemical reactions. These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Physical And Chemical Properties Analysis

5-(Methylsulfonyl)quinolin-3-ol has a molecular formula of C10H9NO3S and an exact mass of 223.03031432 . It has a complexity of 322, a rotatable bond count of 1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a topological polar surface area of 75.6, and a heavy atom count of 15 .科学研究应用

Anticancer Activity

Quinoline derivatives have shown promising results in the field of anticancer research . They can be designed to target specific cancer cells, potentially leading to more effective treatments with fewer side effects.

Antioxidant Properties

Quinoline compounds have demonstrated antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-Inflammatory Use

Quinoline derivatives have been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new drugs to treat inflammatory diseases.

Antimalarial Applications

Quinoline-based compounds have been used in the treatment of malaria . They can interfere with the life cycle of the malaria parasite, making them effective antimalarial agents.

Anti-SARS-CoV-2 Activity

Research has indicated that quinoline derivatives may have potential anti-SARS-CoV-2 (the virus that causes COVID-19) activity . This suggests that they could be used in the development of treatments for COVID-19.

Antituberculosis Activity

Quinoline derivatives have shown antituberculosis activity . Tuberculosis is a serious infectious disease, and the development of new treatments is a key area of medical research.

Industrial Chemistry

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are used in various chemical reactions and processes, contributing to the production of a wide range of products.

Drug Discovery

Quinoline is a vital scaffold for leads in drug discovery . Its derivatives are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

未来方向

Quinoline derivatives, including 5-(Methylsulfonyl)quinolin-3-ol, have potential applications in medicinal and industrial chemistry . Future research could focus on developing greener and more sustainable chemical processes for the synthesis of quinoline derivatives . Additionally, further studies could explore the biological and pharmaceutical activities of these compounds .

属性

IUPAC Name |

5-methylsulfonylquinolin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-15(13,14)10-4-2-3-9-8(10)5-7(12)6-11-9/h2-6,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWBWWPZLRLBKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=C1C=C(C=N2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Methylsulfonyl)quinolin-3-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8,9-dimethoxy-N-(2-phenylethyl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B3015956.png)

![2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B3015958.png)

![N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3015964.png)

![4-fluoro-N-({5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methyl)aniline](/img/structure/B3015965.png)

![N-[2-[[Cyclohexyl(methyl)amino]methyl]phenyl]prop-2-enamide](/img/structure/B3015967.png)

![3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B3015969.png)

![2-[(1-Benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B3015977.png)